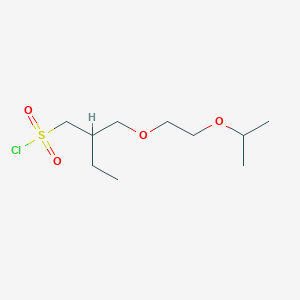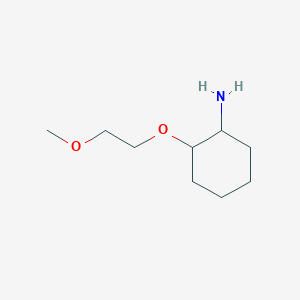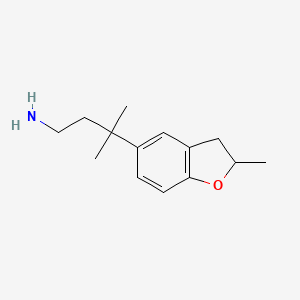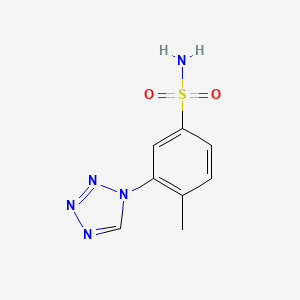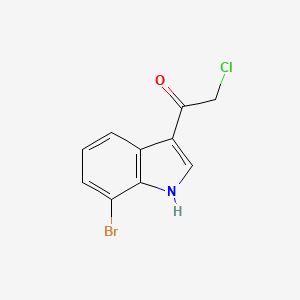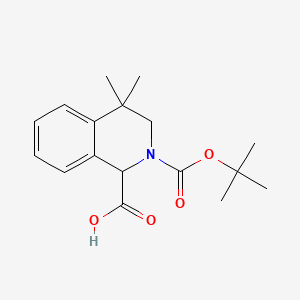
6-Fluoro-3-isopropylquinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-3-isopropylquinoline-4-carboxylic acid is a quinoline derivative characterized by the presence of a fluorine atom at the 6th position and an isopropyl group at the 3rd position of the quinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-3-isopropylquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the Pfitzinger reaction, where isatins react with ketones under acidic conditions to form quinoline-4-carboxylic acid derivatives . Another method includes the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature controls to ensure efficient synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Fluoro-3-isopropylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in quinoline derivatives, substitution reactions can introduce new substituents at specific positions on the ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
6-Fluoro-3-isopropylquinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of 6-Fluoro-3-isopropylquinoline-4-carboxylic acid, particularly in its antimicrobial applications, involves the inhibition of bacterial DNA gyrase and topoisomerase IV . These enzymes are crucial for DNA replication and transcription, and their inhibition leads to bacterial cell death. The compound stabilizes the enzyme-DNA complex, preventing the re-ligation of the cleaved DNA strands, ultimately leading to cell death.
Vergleich Mit ähnlichen Verbindungen
- Norfloxacin
- Pefloxacin
- Ciprofloxacin
- Ofloxacin
Comparison: 6-Fluoro-3-isopropylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other fluoroquinolones, it may exhibit different pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, making it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C13H12FNO2 |
|---|---|
Molekulargewicht |
233.24 g/mol |
IUPAC-Name |
6-fluoro-3-propan-2-ylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C13H12FNO2/c1-7(2)10-6-15-11-4-3-8(14)5-9(11)12(10)13(16)17/h3-7H,1-2H3,(H,16,17) |
InChI-Schlüssel |
PILSOLUPOVVUHC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CN=C2C=CC(=CC2=C1C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


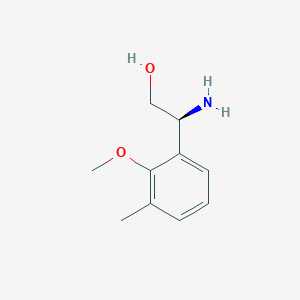
![tert-butyl N-[(1S,2R)-2-(methylamino)cyclohexyl]carbamate hydrochloride](/img/structure/B13621035.png)
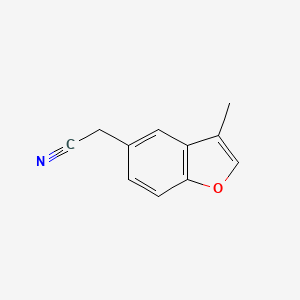

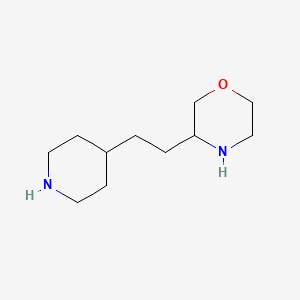

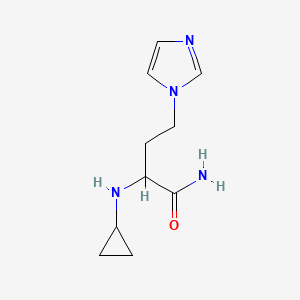
![2-(6,7-Dihydro-5h-cyclopenta[b]pyridin-7-yl)-3-methylbutanoic acid](/img/structure/B13621061.png)
